molecular formula C36H36N2O7S2 B2802941 ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 392251-35-3

ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2802941
CAS No.: 392251-35-3
M. Wt: 672.81
InChI Key: MQYYBXAOTHHQRA-UHFFFAOYSA-N
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Description

ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One of the key steps includes the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, hydrogen peroxide, lithium aluminum hydride, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Biological Activity

Ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the benzothiophene core and subsequent functionalization with ethoxycarbonyl and carbamoyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds derived from benzothiophene structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal properties against pathogens including Candida albicans and Aspergillus species .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. The following findings highlight its efficacy:

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve the induction of apoptosis in malignant cells .
  • Mechanistic Insights : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, it has been suggested that compounds with similar structures can modulate signaling pathways such as PI3K/Akt and MAPK .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study synthesized a series of benzothiophene derivatives and tested their antimicrobial activity against a panel of pathogens. Results indicated that certain derivatives displayed potent activity against both bacterial and fungal strains .
  • Cancer Treatment Research : Another investigation focused on the anticancer potential of benzothiophene derivatives. It was reported that these compounds could significantly reduce tumor growth in xenograft models through targeted delivery mechanisms .

Data Table

Biological Activity Tested Organisms/Cell Lines Outcome
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition observed
AntifungalCandida albicans, AspergillusEffective at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis noted

Properties

IUPAC Name

ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O7S2/c1-3-43-35(41)29-25-9-5-7-11-27(25)46-33(29)37-31(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)32(40)38-34-30(36(42)44-4-2)26-10-6-8-12-28(26)47-34/h13-20H,3-12H2,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYYBXAOTHHQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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